Abiraterone sulfate is derived from abiraterone acetate, which is synthesized for clinical use. The compound belongs to the class of small molecules and is categorized as an antineoplastic agent, specifically targeting androgen production pathways. It is classified under steroidal inhibitors that affect androgen biosynthesis.
The synthesis of abiraterone sulfate involves metabolic conversion rather than direct chemical synthesis. The primary pathway for its formation includes:
The molecular formula of abiraterone sulfate is , with a molecular weight of approximately 413.6 g/mol. The structure features a steroid backbone characteristic of its parent compound, abiraterone, with a sulfate group attached, which enhances its solubility and alters its pharmacological properties.
Abiraterone sulfate does not primarily participate in chemical reactions in the same way that many small molecules do; instead, it acts as a metabolite with specific biological roles. The key reactions involving abiraterone sulfate include:
Abiraterone sulfate functions primarily as a prodrug metabolite of abiraterone. Its mechanism involves:
Data indicate that both abiraterone and its sulfate form can modulate androgen levels significantly, which is crucial for therapeutic outcomes in prostate cancer treatment .
Relevant data include:
Abiraterone sulfate serves primarily in clinical settings related to prostate cancer treatment as part of pharmacokinetic studies assessing drug metabolism and efficacy. Its role as a metabolite provides insights into:
Abiraterone acetate undergoes rapid deacetylation by esterases to form abiraterone, the pharmacologically active molecule. This initial hydrolysis occurs systemically before abiraterone enters cytochrome P450 (CYP)-mediated phase I metabolism [2] [3]. The primary oxidative transformation is catalyzed by cytochrome P450 3A4 (CYP3A4), which hydroxylates abiraterone to form Δ⁴-abiraterone (D4A). D4A exhibits enhanced pharmacological activity compared to the parent compound, demonstrating 2.8-fold greater potency in inhibiting cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and significantly stronger androgen receptor antagonism (IC₅₀ = 1.1 μM vs. 3.9 μM for abiraterone) [7].
D4A serves as a metabolic branch point for divergent pathways:
Table 1: Primary Phase I Metabolites of Abiraterone
| Metabolite | Forming Enzyme | Biological Activity | Relative Abundance |
|---|---|---|---|
| Δ⁴-Abiraterone (D4A) | CYP3A4 | Potent CYP17A1 inhibitor, AR antagonist | 15-22% of circulating metabolites |
| 3-Keto-5α-abiraterone | SRD5A1/SRD5A2 | Androgen receptor agonist | 30-45% of circulating metabolites |
| 3-Keto-5β-abiraterone | 5β-Reductase | Inactive | 8-12% of circulating metabolites |
| Abiraterone N-oxide | FMO | Weak CYP17A1 inhibitor | 5-8% of circulating metabolites |
Sulfoconjugation represents the dominant phase II metabolic pathway for abiraterone, primarily mediated by sulfotransferase 2A1 (SULT2A1). This enzyme catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate to the 3β-hydroxyl group of abiraterone, forming abiraterone sulfate [5] [8]. Additional sulfotransferase isoforms demonstrate varying catalytic efficiencies:
Abiraterone sulfate formation is irreversible and represents a detoxification pathway, as the sulfate conjugate lacks affinity for both CYP17A1 and the androgen receptor. This metabolite accounts for approximately 43% of total circulating drug-related material in plasma at steady state, with abiraterone sulfate N-oxide constituting an additional 43% [2] [8]. The sulfonation pathway effectively terminates the pharmacological activity of both abiraterone and its phase I metabolites.
The kinetics of abiraterone sulfonation follow classic Michaelis-Menten patterns with significant inter-enzyme variability:
Table 2: Kinetic Parameters of Abiraterone Sulfonation
| Enzyme Source | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) | Vₘₐₓ/Kₘ (μL/min/mg) | References |
|---|---|---|---|---|
| Recombinant SULT2A1 | 2.8 ± 0.4 | 14.9 ± 0.9 | 5.3 | [5] |
| Recombinant SULT2B1b | 4.1 ± 0.7 | 8.5 ± 0.6 | 2.1 | [5] |
| Recombinant SULT1E1 | 12.3 ± 1.2 | 8.6 ± 0.8 | 0.7 | [5] |
| Human Liver Cytosol | 5.2 ± 0.9 | 18.3 ± 1.2 | 3.5 | [5] |
| Human Intestinal Cytosol | 6.7 ± 1.1 | 7.1 ± 0.5 | 1.1 | [5] |
The relatively low Michaelis constant (Kₘ = 2.8 μM for SULT2A1) indicates high enzyme affinity for abiraterone, approaching the therapeutic plasma concentrations of 8-16 ng/mL (22.9-45.8 nM) [9]. This suggests that sulfonation capacity may become saturated at higher abiraterone concentrations, potentially explaining the non-linear pharmacokinetics observed at doses exceeding 1000 mg/day.
Abiraterone sulfate undergoes further oxidative metabolism to form abiraterone sulfate N-oxide via cytochrome P450 3A4-mediated N-oxidation. This secondary metabolite demonstrates substantially reduced inhibitory potential against hepatic cytochrome P450 enzymes compared to the parent sulfate conjugate [8].
Interindividual differences in sulfotransferase activity represent a major determinant of abiraterone metabolic fate and clinical efficacy:
Genetic Polymorphisms:
Physiological and Pathological Factors:
This variability directly impacts therapeutic outcomes, as patients with abiraterone trough concentrations <8.4 ng/mL demonstrate significantly shorter progression-free survival (7.4 months vs. 12.2 months in those with adequate concentrations) [9]. Plasma abiraterone concentrations exhibit 61% interindividual coefficient of variation at standard dosing, largely attributable to differential sulfotransferase activity [6].
Significant interspecies variations in sulfotransferase expression and function complicate preclinical abiraterone metabolism studies:
Sulfotransferase Isoform Specificity:
Table 3: Species Differences in Abiraterone Sulfonation
| Parameter | Human | Sprague-Dawley Rat | Cynomolgus Monkey | Mouse |
|---|---|---|---|---|
| Primary Sulfotransferase | SULT2A1 | SULT1C1 | SULT2A1-like | SULT1E1 |
| Sulfonation Rate (pmol/min/mg) | 18.3 ± 1.2 | 96.5 ± 8.3 | 22.1 ± 1.8 | 5.2 ± 0.7 |
| Metabolite Profile | Abiraterone sulfate (43%), N-oxide sulfate (43%) | Abiraterone sulfate (21%), 16β-hydroxyabiraterone sulfate (58%) | Abiraterone sulfate (62%) | Abiraterone glucuronide (79%) |
| Tissue Distribution | Liver > Intestine | Liver > Kidney | Liver = Adrenal | Liver = Intestine |
Metabolite Profile Disparities:
These differences significantly impact preclinical-to-clinical translation:
Such interspecies variations necessitate careful interpretation of preclinical toxicology and efficacy data, particularly regarding metabolite-driven effects. The species-specific metabolic profiles explain why rodent models failed to predict the clinical formation of the androgen receptor agonist 3-keto-5α-abiraterone, which occurs predominantly through human-specific 5α-reduction and sulfonation balance [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1